molecular formula C21H22N2O4S2 B2979921 3-(benzylsulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)propanamide CAS No. 923386-48-5

3-(benzylsulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)propanamide

Cat. No.: B2979921
CAS No.: 923386-48-5
M. Wt: 430.54
InChI Key: PCEIHHXHVCDMND-UHFFFAOYSA-N
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Description

3-(benzylsulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)propanamide is a complex organic compound that features a benzylsulfonyl group, an ethoxyphenyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the ethoxyphenyl group and the benzylsulfonyl group. The final step involves the formation of the propanamide linkage.

    Thiazole Ring Formation: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under acidic conditions.

    Introduction of Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using ethoxyphenyl halide and the thiazole intermediate.

    Benzylsulfonyl Group Addition: The benzylsulfonyl group is typically added through a sulfonylation reaction using benzylsulfonyl chloride and a base.

    Propanamide Formation: The final step involves coupling the intermediate with a propanamide derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

3-(benzylsulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors in the body.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylsulfonyl group can act as a pharmacophore, interacting with specific amino acid residues in the target protein, while the thiazole ring can enhance binding affinity through π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromobenzaldehyde (4-(4-ethoxyphenyl)-1,3-thiazol-2-yl)hydrazone
  • 1,3-benzodioxole-5-carbaldehyde (4-(4-ethoxyphenyl)-1,3-thiazol-2-yl)hydrazone

Uniqueness

3-(benzylsulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)propanamide is unique due to the presence of the benzylsulfonyl group, which imparts specific chemical properties such as increased solubility and potential biological activity

Properties

IUPAC Name

3-benzylsulfonyl-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-2-27-18-10-8-17(9-11-18)19-14-28-21(22-19)23-20(24)12-13-29(25,26)15-16-6-4-3-5-7-16/h3-11,14H,2,12-13,15H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEIHHXHVCDMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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